molecular formula C10H13NO3 B15052911 tert-Butyl 3-hydroxypicolinate

tert-Butyl 3-hydroxypicolinate

Cat. No.: B15052911
M. Wt: 195.21 g/mol
InChI Key: GHNPVSVAMWWMHO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Medicinal and Synthetic Chemistry

Pyridine carboxylic acid derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal and synthetic chemistry. Their structural framework, featuring a pyridine ring appended with a carboxylic acid group, provides a versatile scaffold for the development of new therapeutic agents and complex organic molecules. nih.govontosight.ai The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which is particularly useful in the design of enzyme inhibitors. nih.gov

The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. nih.gov Consequently, derivatives of pyridine carboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, have been integral to the development of drugs for a wide range of conditions, including infections, inflammation, and cancer. nih.govontosight.ai Their importance is further underscored by their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

Role and Advantages of the tert-Butyl Ester Protecting Group in Multistep Organic Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its unique combination of stability and selective reactivity. youtube.comyoutube.com

The bulkiness of the tert-butyl group provides significant steric hindrance, which shields the ester from nucleophilic attack under many reaction conditions. masterorganicchemistry.com This stability allows chemists to perform a variety of transformations on other parts of the molecule without affecting the protected carboxylic acid. youtube.comnumberanalytics.com

A key advantage of the tert-butyl ester is its facile removal under specific and mild acidic conditions, often using reagents like trifluoroacetic acid. youtube.comyoutube.com This deprotection proceeds through the formation of a stable tert-butyl carbocation, a mechanism that is highly selective and generally does not affect other acid-labile protecting groups that may be present in the molecule. youtube.comquimicaorganica.org This orthogonality is a critical feature in multistep synthesis, enabling the sequential deprotection of different functional groups. youtube.com The ability to be easily introduced and then selectively removed makes the tert-butyl ester an invaluable tool for enhancing the efficiency and selectivity of complex synthetic routes. youtube.comnumberanalytics.com

Overview of Research Trajectories for Hydroxypicolinate Esters as Building Blocks and Precursors

Hydroxypicolinate esters, which are derivatives of pyridine carboxylic acids featuring a hydroxyl group on the pyridine ring, are valuable building blocks in organic synthesis. The presence of both the ester and hydroxyl functionalities provides multiple points for chemical modification, allowing for the construction of more complex and diverse molecular architectures.

Research in this area often focuses on leveraging these functional groups for various synthetic transformations. The hydroxyl group can be a handle for introducing other functionalities through etherification or other substitution reactions. The ester group, as previously discussed, can be hydrolyzed to the corresponding carboxylic acid or can participate in a range of coupling reactions. The strategic interplay between these two functional groups makes hydroxypicolinate esters versatile precursors for the synthesis of a wide array of target molecules, including novel pharmaceutical candidates and functional materials.

Interactive Data Table: Properties of tert-Butyl 3-hydroxypicolinate (B15391739)

PropertyValue
CAS Number 847943-63-9 chemsrc.com
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name tert-butyl 3-hydroxypyridine-2-carboxylate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)8-7(12)5-4-6-11-8/h4-6,12H,1-3H3

InChI Key

GHNPVSVAMWWMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)O

Origin of Product

United States

Advanced Synthetic Transformations and Reactivity Profiles of Tert Butyl 3 Hydroxypicolinate

Functional Group Interconversions on the Pyridine (B92270) Ring

The halogenation of the pyridine ring in tert-butyl 3-hydroxypicolinate (B15391739) is a nuanced process governed by the directing effects of its substituents. The pyridine ring itself is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org However, the presence of a strong activating group, the hydroxyl (-OH) group, significantly influences the regioselectivity of the reaction.

The hydroxyl group is a powerful ortho-, para-director, meaning it donates electron density to the positions ortho (C4) and para (C6) to itself, making them more susceptible to electrophilic attack. libretexts.orgyoutube.com Conversely, the tert-butoxycarbonyl group at the C2 position is an electron-withdrawing and deactivating group. The combined influence of these groups suggests that electrophilic halogenation, such as bromination, would preferentially occur at the C4 or C6 positions.

The reactivity of 3-hydroxypyridine (B118123) derivatives in electrophilic substitution has been a subject of considerable study. scispace.com For the bromination of pyridine derivatives, various reagents and conditions have been developed to overcome the ring's inherent low reactivity. These can include using bromine in the presence of oleum (B3057394) (fuming sulfuric acid) or employing N-bromo-succinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of a strong acid. google.com For instance, electrochemical methods have also been developed for the meta-bromination of certain pyridines by using directing groups to control regioselectivity. acs.org

Another strategy for the halogenation of pyridine rings involves the use of specially designed phosphine (B1218219) reagents, which can be installed on the pyridine and subsequently displaced by a halide nucleophile. nih.gov Furthermore, decarboxylative halogenation presents an alternative pathway where a carboxylic acid function is replaced by a halogen, a method that can provide access to regioisomers not easily obtained through direct electrophilic substitution. nih.govacs.orgprinceton.edu

The reduction of the pyridine ring offers a powerful method for synthesizing saturated nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals. acs.org A key strategy involves the initial conversion of the pyridine derivative into a pyridinium (B92312) salt, which activates the ring for subsequent reduction. This approach has been successfully applied in the asymmetric hydrogenation of hydroxypicolinate derivatives, providing stereodefined access to valuable hydroxypiperidine esters.

While research on tert-butyl 3-hydroxypicolinate itself is specific, a notable study on the closely related tert-butyl 5-hydroxypicolinate provides a strong precedent for this type of transformation. In this work, pyridinium salts derived from tert-butyl 5-hydroxypicolinate were effectively reduced via iridium-catalyzed asymmetric hydrogenation. nih.gov This methodology highlights a robust pathway for the dearomatization of functionalized pyridines. acs.orgnih.gov

A novel iridium-catalyzed asymmetric hydrogenation of pyridinium salts derived from tert-butyl 5-hydroxypicolinate has been developed, yielding valuable cis-configurated hydroxypiperidine esters. nih.gov This asymmetric dearomatization strategy utilizes a chiral iridium catalyst to achieve high levels of stereocontrol. The reaction demonstrates a broad substrate scope, enabling the synthesis of piperidine (B6355638) derivatives that incorporate distinct ester, amino, and hydroxyl functionalities with excellent yields and selectivities. nih.gov The resulting chiral hydroxypiperidine esters are significant building blocks for more complex molecular architectures. nih.gov

A significant challenge in the synthesis of substituted piperidines is the control of stereochemistry. The iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has shown remarkable success in this regard, achieving excellent enantioselectivity and diastereoselectivity. nih.gov Researchers reported obtaining the desired cis-2,5-disubstituted piperidine products with high diastereomeric ratios (up to >20:1 dr) and enantiomeric excess (up to 97% ee). nih.gov This high degree of stereochemical control is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for efficacy.

The success of the iridium-catalyzed asymmetric hydrogenation hinges on the careful optimization of various reaction parameters. Key factors that were investigated to maximize yield and stereoselectivity include the choice of catalyst, solvent, additives, and hydrogen pressure. The study on the 5-hydroxy isomer provides a detailed account of this optimization process.

Below is a table summarizing the optimized conditions for a representative substrate in the study.

ParameterOptimal Condition
Catalyst [Ir(COD)Cl]₂ / (S,S)-f-Binaphane
Additive I₂ (Iodine)
Solvent Dichloromethane (B109758) (DCM)
Pressure 50 bar H₂
Temperature 30 °C
Time 12 hours
Yield Up to 96%
Diastereomeric Ratio (dr) >20:1
Enantiomeric Excess (ee) Up to 97%
Data derived from a study on the asymmetric hydrogenation of tert-butyl 5-hydroxypicolinate pyridinium salts. nih.gov

To enhance the practical applicability and scalability of the hydrogenation process, researchers successfully implemented the iridium-catalyzed asymmetric hydrogenation in a continuous flow system. nih.gov Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. libretexts.orgorganicchemistrytutor.com The adaptation of this pyridine ring reduction to a flow process underscores its potential for industrial application, allowing for the efficient and safe large-scale synthesis of chiral hydroxypiperidine esters. nih.gov

Reductive Transformations of Pyridinium Salts Derived from Hydroxypicolinates[8],[9],

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C3-position of the pyridine ring is a key site for introducing molecular diversity. Its nucleophilic character allows for derivatization through various reactions, most notably alkylation and acylation, enabling the synthesis of a wide range of ethers and esters, respectively.

The O-alkylation of 3-hydroxypyridines, including picolinate (B1231196) esters, is a fundamental transformation. The reaction typically proceeds by deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic pyridinoxide species, which then undergoes reaction with an alkylating agent. The choice of base and reaction conditions is critical to avoid competing N-alkylation of the pyridine ring. While specific examples for this compound are not extensively detailed in readily available literature, general principles for the alkylation of 2-pyridones and other hydroxypyridines are applicable. For instance, metal-free, acid-catalyzed O-alkylation of 2-pyridones has been achieved with high regioselectivity using diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH). rsc.org Similarly, rhodium-catalyzed C-H alkylation of 2-pyridones using carboxylic acids offers another route to substituted pyridines, though this functionalizes the carbon backbone rather than the hydroxyl group directly. acs.org

Acylation of the hydroxyl group provides access to the corresponding esters. This transformation is typically accomplished using acylating agents like acyl chlorides or anhydrides. In the case of hydroxyamino acids, which present similar challenges of competing N-acylation, chemoselective O-acylation can be achieved under strongly acidic conditions. nih.gov This method utilizes protonation of the more basic nitrogen atom, deactivating it towards acylation and allowing the less basic hydroxyl group to react. nih.gov This strategy could potentially be adapted for the selective O-acylation of this compound. Another modern approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalyst to facilitate the coupling of alcohols with various partners, including the formation of esters. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for O-Alkylation and O-Acylation of Hydroxypyridines Note: This table presents general methodologies for related compounds, as specific data for this compound is limited. The applicability of these conditions should be evaluated on a case-by-case basis.

Transformation Reagents Catalyst/Solvent Key Features
O-Alkylation Diazoacetate TfOH Metal-free, high regioselectivity for O-alkylation of 2-pyridones. rsc.org
O-Alkylation Alkyl Halide Base (e.g., NaH, K₂CO₃) Standard Williamson ether synthesis conditions; regioselectivity can be an issue.
O-Acylation Acyl Chloride/Anhydride CF₃CO₂H or MeSO₃H Chemoselective O-acylation by deactivating the ring nitrogen. nih.gov
Oxidative Acylation Aldehydes CoCl₂·6H₂O / Visible Light Forms α,β-epoxy ketones from alkenes and aldehydes, an indirect acylation strategy. organic-chemistry.org

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions, particularly basic and nucleophilic environments. acsgcipr.org However, it can be selectively cleaved when desired, most commonly under acidic conditions.

Acid-catalyzed hydrolysis is the most common method for cleaving tert-butyl esters. acsgcipr.org The reaction proceeds via a mechanism involving protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation and the free carboxylic acid. acsgcipr.org A wide array of acids can be employed for this purpose. acsgcipr.org

Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or aqueous solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are highly effective. acsgcipr.org For substrates sensitive to harsh conditions, milder acids such as formic acid or phosphoric acid can be used. acsgcipr.orgnih.gov Aqueous phosphoric acid, for example, has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters, offering good selectivity in the presence of other acid-labile groups. nih.govorganic-chemistry.org Lewis acids also provide a powerful alternative for tert-butyl ester cleavage. Reagents like zinc bromide (ZnBr₂) in DCM or cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O/NaI) in acetonitrile (B52724) have been successfully used for the selective deprotection of tert-butyl esters, even in the presence of other sensitive protecting groups like N-Boc. organic-chemistry.orgnih.govresearchgate.net

Table 2: Conditions for Acid-Mediated Deprotection of tert-Butyl Esters

Reagent(s) Solvent Temperature Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temp Common, highly effective conditions.
Hydrochloric Acid (HCl) Dioxane / Water Room Temp to Reflux Standard strong acid hydrolysis. acsgcipr.org
Phosphoric Acid (aq.) - Room Temp to 45°C Mild, selective, and environmentally friendly. nih.govorganic-chemistry.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temp Lewis acid catalysis, selective in the presence of certain N-protecting groups. nih.govresearchgate.net
CeCl₃·7H₂O / NaI Acetonitrile Reflux Selectively cleaves t-butyl esters over N-Boc groups. organic-chemistry.org
Formic Acid - Room Temp Suitable for substrates sensitive to stronger acids, such as β-lactams. acsgcipr.org

The saponification of tert-butyl esters using bases like sodium hydroxide (B78521) is generally very difficult and not synthetically useful. The reaction is hindered by the sterically bulky tert-butyl group, which prevents the nucleophilic attack of the hydroxide ion at the carbonyl carbon. youtube.com However, specific conditions have been developed for certain substrates. For instance, powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) has been reported to cleave tert-butyl benzoates at room temperature. organic-chemistry.org Another system using tert-butylamine (B42293) (t-BuNH₂) in a mixture of methanol (B129727) and water, sometimes with the addition of lithium bromide (LiBr), has been shown to hydrolyze various esters, including benzoates. amelica.org The proposed mechanism involves the in-situ generation of hydroxide ions, with the lithium cation activating the carbonyl group. amelica.org

Reductive cleavage is not a standard or common method for the deprotection of tert-butyl esters. These esters are generally stable to typical reductive conditions such as catalytic hydrogenation (e.g., H₂/Pd) that are used to cleave benzyl (B1604629) esters. organic-chemistry.org However, recent advancements have shown that de-tert-butylation can be achieved under specific reductive conditions. One novel method employs a combination of the tris(4-bromophenyl)amminium radical cation (often called "magic blue") and a silane (B1218182) like triethylsilane or a tin hydride like tributyltin hydride. acs.orgacs.orgnih.gov This system facilitates the cleavage of the C–O bond under mild, non-acidic, and non-basic conditions, and is suitable for a range of substrates. acs.orgacs.org

Selective Cleavage and Deprotection Strategies[1],

Radical-Mediated Cleavage

The cleavage of the tert-butyl ester group in compounds such as this compound can be achieved under mild, radical-mediated conditions, offering an alternative to harsh acidic deprotection methods. A notable development in this area is the use of a stable organic radical cation, tris(4-bromophenyl)aminium, commonly known as "magic blue" (MB•+), in a catalytic protocol. nih.govacs.org

This method facilitates the de-tert-butylation of various tert-butyl esters through a catalytic cycle involving MB•+ and a sacrificial silane, such as triethylsilane. nih.gov The process is initiated by the radical cation, which enables the cleavage of the carbon-oxygen bond of the tert-butyl group under neutral conditions and at room temperature. nih.govacs.org This approach is highly chemoselective, for instance, it allows for the selective deprotection of a tert-butyl ester in the presence of other ester groups, like an ethyl ester. nih.govacs.org

The general mechanism involves the activation of the Si-H bond in triethylsilane by the MB•+ catalyst, leading to the cleavage of the tert-butyl ester. nih.gov This reaction is advantageous as it avoids the use of strong acids or high temperatures, which could be detrimental to sensitive functional groups on the picolinate ring. nih.govacs.org The reaction proceeds efficiently for a wide range of substrates, including those with aliphatic, aromatic, and heterocyclic frameworks. nih.gov

Conversion to Other Carboxylic Acid Derivatives (e.g., Acid Chlorides)

The tert-butyl ester functionality of this compound can be directly converted into more reactive carboxylic acid derivatives, such as acid chlorides. These intermediates are pivotal in organic synthesis for the preparation of amides, esters, and other acyl compounds. The conversion of tert-butyl esters to acid chlorides can be accomplished with high efficiency using specific chlorinating agents that selectively react with the tert-butyl ester group.

One effective method involves the use of thionyl chloride (SOCl₂). nih.gov The reaction of a tert-butyl ester with thionyl chloride at room temperature yields the corresponding acid chloride in high purity and yield, often requiring minimal purification. nih.gov A key advantage of this method is its selectivity; other common ester types, such as methyl, ethyl, and benzyl esters, are generally unreactive under these conditions. nih.gov The reaction is believed to be acid-promoted, with trace amounts of HCl acting as a catalyst. nih.gov

Another practical approach for this transformation is the use of phosphorus trichloride (B1173362) (PCl₃). This reagent also allows for the efficient chlorination of tert-butyl esters to form acid chlorides under relatively mild conditions. The reaction is broadly applicable to a variety of tert-butyl esters, including those with aromatic and aliphatic substituents.

Below is a table summarizing typical conditions for the conversion of tert-butyl esters to acid chlorides, which would be applicable to this compound.

ReagentSolventTemperature (°C)Reaction TimeYield (%)
Thionyl Chloride (SOCl₂)None or CH₂Cl₂Room Temperature0.5 - 16 hours≥89
Phosphorus Trichloride (PCl₃)None or CH₃CN803 hoursGood to Excellent

Application As a Key Intermediate and Building Block in Complex Molecular Synthesis

Precursor Role in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The transformation of tert-butyl 3-hydroxypicolinate (B15391739) into substituted piperidines is a cornerstone of its application in medicinal chemistry and natural product synthesis. These derivatives are integral to the structure of numerous pharmaceuticals.

A significant application of tert-butyl 3-hydroxypicolinate is in the stereoselective synthesis of cis-2-substituted-3-hydroxypiperidines. beilstein-journals.org These structures are core motifs in a variety of bioactive molecules. beilstein-journals.org Synthetic strategies have been developed to achieve high diastereoselectivity, yielding predominantly the cis isomer. beilstein-journals.org For instance, certain synthetic routes are specifically designed to favor the formation of cis-configured piperidinols, achieving diastereomeric ratios greater than 19:1. beilstein-journals.org The ability to control the stereochemistry at the C2 and C3 positions of the piperidine ring is critical for the biological activity of the final products. Efficient syntheses of these cis-piperidinols have been reported with yields ranging from 68-77%. beilstein-journals.org

The synthesis of chiral β-amino carbonyl compounds, which are fundamental building blocks for more complex molecules, often involves the asymmetric Mannich reaction. nih.gov This reaction can be used to create chiral amine scaffolds, including those with an α-tert-amine moiety. nih.govrsc.org While the direct use of this compound in this specific context is not extensively detailed in the provided search results, the generation of chiral amine scaffolds is a key application for related piperidine precursors. The development of stereoselective Mannich reactions allows for the creation of β-amino aldehydes with a chiral α-tert-amine group, which are valuable intermediates in organic synthesis. nih.gov

Perhaps one of the most critical applications of this compound derivatives is as intermediates in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors. nih.govresearchgate.net These compounds, such as avibactam (B1665839), are crucial for combating antibiotic resistance in bacteria. nih.govresearchgate.net Avibactam's DBO core is a non-β-lactam structure that effectively inhibits a broad spectrum of β-lactamase enzymes produced by resistant bacteria. researchgate.netnih.gov The synthesis of avibactam and its analogs often involves the use of piperidine-based intermediates that are structurally related to derivatives of this compound. google.comrsc.org These intermediates undergo a series of reactions, including cyclization, to form the characteristic bicyclic DBO scaffold. nih.govgoogle.com

DBO β-Lactamase Inhibitor Significance Synthetic Intermediate
AvibactamApproved for treating severe bacterial infections caused by resistant bacteria. nih.govPiperidine-based precursors. google.comrsc.org
RelebactamUsed in combination with imipenem/cilastatin for various complicated infections. nih.govPiperidine derivatives.

Contribution to the Construction of Diverse Heterocyclic Systems

The utility of this compound and its analogs extends beyond piperidine synthesis to the construction of a wider array of heterocyclic frameworks, underscoring its versatility as a building block.

The structural features of piperidine-containing molecules, derived from precursors like this compound, make them valuable building blocks in multi-component reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient chemical processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govrug.nl The functional groups present on the piperidine ring can participate in these reactions, leading to the creation of diverse and highly functionalized chemical entities. researchgate.net This approach is particularly useful in the generation of libraries of compounds for drug discovery and materials science. nih.govresearchgate.net

While the provided information does not directly describe the synthesis of pyrrolidinylcarboxamide derivatives from this compound, analogous applications of related compounds like tert-butyl 3-hydroxypropionate (B73278) highlight the potential for such transformations. The synthesis of various amide derivatives is a fundamental process in medicinal chemistry due to the wide range of biological activities associated with the amide functional group. nih.gov For example, the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives has been reported, showcasing the formation of amide bonds with a tert-butyl carbamate (B1207046) protecting group. nih.gov This suggests that the hydroxyl and carboxylic acid functionalities of a molecule like 3-hydroxypicolinic acid could be similarly manipulated to produce a variety of carboxamide derivatives, including those incorporating a pyrrolidine (B122466) ring.

Strategic Incorporation of the tert-Butyl Group in Molecular Scaffolds

The tert-butyl group, a quaternary alkyl substituent, is one of the most sterically demanding functional groups in organic chemistry. researchgate.net Its incorporation into molecular scaffolds, such as that provided by this compound, is a deliberate strategy to influence the molecule's physical and chemical properties. The bulky nature of the group can enforce specific conformations, provide steric shielding to protect adjacent functional groups, and dictate the trajectory of incoming reagents. nih.govacs.org

In the context of carbohydrate synthesis, for example, introducing a tert-butyl group onto aromatic protecting groups has been shown to significantly improve the solubility of highly insoluble derivatives. nih.gov This effect is attributed to the disruption of intermolecular π-stacking, a common issue with planar aromatic systems. nih.gov Similarly, the tert-butyl group in a scaffold like this compound can enhance solubility in organic solvents, which is a practical advantage in many synthetic protocols. researchgate.net Furthermore, the steric hindrance provided by the tert-butyl moiety is crucial for controlling molecular stacking and can be used to fine-tune the solid-state properties of materials. acs.org This group is therefore not merely a passive component but an active participant in defining the three-dimensional structure and reactivity of the molecule.

Influence on Synthetic Accessibility and Reaction Pathways

The presence of a tert-butyl group has a profound influence on the synthetic accessibility and the available reaction pathways for a given molecule. Its steric bulk can render certain positions on the molecular scaffold less accessible, thereby directing reactions to occur at more exposed sites with high regioselectivity. This "steric directing" effect is a powerful tool in complex synthesis. For instance, the large size of the tert-butyl group can prevent the approach of nucleophiles or catalysts to nearby reactive centers, a principle often exploited in asymmetric catalysis where ligands bearing tert-butyl groups create a chiral environment that favors the formation of one enantiomer over another. nih.gov

The tert-butyl group also plays a significant role in reaction mechanisms. For example, its presence on an alkyl halide favors unimolecular substitution (SN1) and elimination (E1) pathways by stabilizing the intermediate carbocation. Conversely, it strongly disfavors bimolecular substitution (SN2) pathways due to the steric hindrance it presents to backside attack. The tert-butyl ester in this compound serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the carboxylate. nih.gov The ester can then be selectively removed under acidic conditions, often with minimal side products. nih.gov

However, the chemical inertness of the tert-butyl group itself presents a challenge. The C-H bonds within the group have high bond dissociation energies (approximately 100 kcal/mol) and are sterically shielded, making them difficult to functionalize directly. nih.gov Recent advances have shown that under specific catalytic conditions, even these robust C-H bonds can be hydroxylated, opening new avenues for late-stage functionalization. nih.gov

Evaluation of tert-Butyl Isosteres in Molecular Design

The evaluation of tert-butyl isosteres is a key strategy in drug design to optimize properties such as solubility, metabolic stability, and bioavailability. researchgate.netresearchgate.net For example, replacing a tert-butyl group with a bicyclo[1.1.1]pentane (BCP) moiety has been shown to preserve the three-dimensional space-filling properties while significantly improving aqueous solubility and metabolic stability. researchgate.netresearchgate.net Other common isosteres include the trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) groups, which can offer different electronic properties and metabolic profiles. nih.gov The choice of an isostere depends on the specific goals of the molecular design, whether it is to reduce lipophilicity, block a site of metabolism, or explore new interactions with a biological target.

The following interactive table summarizes key properties of selected tert-butyl isosteres that are often considered in molecular design.

IsostereKey Structural FeatureCommon Impact on PropertiesReference
tert-ButylBulky, non-polar alkyl groupIncreases lipophilicity, provides steric bulk, can be metabolically susceptible. researchgate.netnih.gov
Bicyclo[1.1.1]pentane (BCP)Rigid, three-dimensional cageActs as a non-planar phenyl or t-butyl mimic; often improves solubility and metabolic stability. researchgate.netresearchgate.net
Trifluoromethyl (CF3)Electron-withdrawing, sterically similar to methylCan enhance metabolic stability by blocking oxidation; increases lipophilicity. nih.govenamine.net
Pentafluorosulfanyl (SF5)Highly electronegative, "super-trifluoromethyl"Significantly increases lipophilicity; sterically demanding; can improve metabolic stability. nih.gov
CubaneRigid, cubic hydrocarbon cageServes as a 3D scaffold and benzene (B151609) isostere; kinetically stable with high energy density. wikipedia.org

Coordination Chemistry and Metal Complexation Studies of 3 Hydroxypicolinate Ligands

Ligand Properties of the 3-Hydroxypicolinate (B15391739) Moiety in Coordination Chemistry

The 3-hydroxypicolinate anion, derived from 3-hydroxypicolinic acid, is a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions stems from the presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen atom from the adjacent carboxylate group. chempublishers.com This O,N-bidentate chelation is a common coordination pattern for the deprotonated form of 3-hydroxypicolinic acid. researchgate.net The stability of the resulting metal complexes is influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. The 3-hydroxypicolinate ligand can also exhibit different coordination modes, contributing to the structural diversity of its metal complexes. researchgate.net

Formation and Characterization of Metal Complexes (e.g., with Ruthenium, Cobalt, Copper, Manganese, Molybdenum, Tungsten)

The 3-hydroxypicolinate ligand readily forms complexes with a range of transition metals. These complexes are typically synthesized by reacting a salt of the desired metal with 3-hydroxypicolinic acid in a suitable solvent. researchgate.net

Ruthenium: Ruthenium(II) and Ruthenium(III) complexes with various ligands, including those similar to picolinates, have been synthesized and characterized. nih.govrsc.orguark.edunih.gov These syntheses often involve the reaction of a ruthenium precursor, such as Ru(PPh₃)₃Cl₂, with the respective ligand. rsc.org

Cobalt: Cobalt(II) complexes with 3-hydroxypicolinic acid have been synthesized and their structures have been studied. nih.gov For instance, complexes like trans-[Co(3-OHpic)₂(py)₂] and cis-[Co(3-OHpic)₂(4-pic)₂] have been characterized, where the cobalt ion is coordinated to two 3-hydroxypicolinate ligands and two additional pyridine or 4-picoline molecules. nih.gov The synthesis of cobalt(II) and cobalt(III) dipicolinate complexes has also been reported, highlighting different coordination modes. nih.govrsc.org

Copper: Copper(II) complexes of 3-hydroxypicolinic acid, such as [Cu(3-OHpic)₂] and [Cu(3-OHpic)₂(4-pic)], have been prepared and studied. researchgate.net The coordination environment around the copper(II) ion can vary, for example, a square-pyramidal geometry has been observed where two 3-hydroxypicolinate ligands form the basal plane and a 4-picoline molecule occupies the axial position. researchgate.net The 3-hydroxypicolinate ligand can also be part of more complex structures like coordination polymers. rsc.orgnih.govnovartis.comepa.govnih.gov

Manganese: Manganese(II) complexes containing picolinate-type ligands have been investigated for various applications. nih.govrsc.orgresearchgate.net The coordination environment of manganese in these complexes can be influenced by the specific ligand structure, leading to different coordination numbers and geometries. nih.govrsc.org For example, a seven-coordinate Mn(II) ion has been observed in the solid state, while in solution, a six-coordinate species with a coordinated water molecule is present. nih.gov

Molybdenum and Tungsten: Polynuclear molybdenum(VI) and tungsten(VI) complexes with 3-hydroxypicolinic acid have been synthesized. rsc.org These include discrete tetranuclear molybdenum-oxo clusters and dinuclear complexes. rsc.org The characterization of these complexes often involves spectroscopic techniques like Infrared, ¹H NMR, and ¹³C-{¹H} NMR, as well as electrochemical methods. rsc.org

The characterization of these metal complexes is crucial for understanding their structure and properties. Techniques such as mass spectrometry, elemental analysis, magnetic susceptibility measurements, and various spectroscopic methods (infrared, electronic absorption, and electron paramagnetic resonance) are commonly employed. researchgate.net

Structural Analysis of Coordination Compounds via X-ray Diffraction

For instance, single-crystal X-ray diffraction studies have been instrumental in elucidating the molecular structures of cobalt(II) complexes with 3-hydroxypicolinic acid, revealing details about intramolecular hydrogen bonding and the packing of molecules in the crystal lattice. nih.gov Similarly, the crystal structures of polynuclear molybdenum and tungsten complexes with 3-hydroxypicolinate have been determined, providing insights into their unique core structures. rsc.org In the case of copper(II) complexes, X-ray analysis has confirmed the coordination modes of the 3-hydroxypicolinate ligand and the geometry of the copper center. researchgate.net

Powder X-ray diffraction is another valuable tool used to identify the crystalline phases present in a material and can provide information on the crystallite size and lattice parameters of the synthesized complexes. researchpublish.comresearchpublish.comspuvvn.eduijcce.ac.ir

Advanced Applications of Metal-Hydroxypicolinate Complexes in Materials Science (e.g., Near-Infrared Luminescent Materials)

Metal complexes, including those with hydroxypicolinate ligands, are of significant interest in materials science due to their diverse and tunable properties. mdpi.comresearchgate.net These properties, arising from the interplay between the metal ion and the ligand, can be exploited for various advanced applications. mdpi.com

One promising area is the development of near-infrared (NIR) luminescent materials . mdpi.com Metal complexes that emit light in the NIR region (typically 700-1000 nm) have potential applications in fields such as bioimaging, telecommunications, and organic light-emitting diodes (OLEDs). mdpi.comrsc.org The luminescence in these materials often originates from the metal center, with the organic ligand acting as an "antenna" to absorb light and transfer the energy to the metal ion. mdpi.com

While specific examples of near-infrared luminescence directly from tert-butyl 3-hydroxypicolinate complexes are not extensively documented in the provided search results, the broader class of metal-picolinate and related complexes shows promise. For example, neodymium(III) complexes with substituted 8-hydroxyquinolines exhibit characteristic metal-centered luminescence in the near-infrared region. nih.gov The design of new ligands and the careful selection of metal ions are key strategies in developing novel NIR-emissive materials. mdpi.comrsc.orgmdpi.com The structural and electronic properties of the 3-hydroxypicolinate ligand could potentially be tuned to facilitate energy transfer to a suitable metal ion, leading to NIR emission.

Spectroscopic and Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of tert-Butyl 3-hydroxypicolinate (B15391739). Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For tert-Butyl 3-hydroxypicolinate, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the hydroxyl proton, and the singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl, ester, and nitrogen heteroatom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the six carbons of the pyridine ring (five aromatic CH/C and one C-O), the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group. nih.gov The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the complete molecular structure. nanalysis.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the pyridine ring's CH groups. nanalysis.com

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. nanalysis.com This is crucial for establishing connectivity, for instance, by showing a correlation from the tert-butyl protons to the ester's quaternary carbon and carbonyl carbon, and from the aromatic protons to adjacent carbons, confirming the substitution pattern on the pyridine ring.

Interactive Data Table: Predicted NMR Data for this compound (in CDCl₃)
Atom ¹H NMR (Predicted) ¹³C NMR (Predicted) Key HMBC Correlations (Predicted)
Pyridine-H4δ 7.2-7.4 ppm (dd)δ 125-130 ppmC2, C5, C6
Pyridine-H5δ 7.1-7.3 ppm (dd)δ 120-125 ppmC3, C4, C6
Pyridine-H6δ 8.0-8.2 ppm (dd)δ 145-150 ppmC2, C4, C5
OHδ 9.0-10.0 ppm (s, br)-C3
C(CH₃)₃-δ 82-85 ppmC=O, CH₃
C(CH ₃)₃δ 1.5-1.6 ppm (s, 9H)δ 28-29 ppmC(quaternary), C=O
C=O-δ 165-170 ppmH6, t-Butyl H
C2 (C-COO)-δ 140-145 ppmH4, H6
C3 (C-OH)-δ 155-160 ppmH4, H5, OH

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. nfdi4chem.denih.gov This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For C₁₀H₁₃NO₃, the expected exact mass can be calculated and compared against the experimental value, typically with a mass error of less than 5 ppm. This provides strong evidence for the compound's identity and rules out other potential structures with the same nominal mass. researchgate.net

Interactive Data Table: HRMS Data for this compound
Parameter Value
Molecular FormulaC₁₀H₁₃NO₃
Calculated Exact Mass [M+H]⁺196.09682 u
Typical Experimental Mass196.096XX u (within 5 ppm error)
Ionization TechniqueElectrospray Ionization (ESI)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utoronto.ca The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. vscht.cz Key expected absorptions include a broad band for the O-H stretch of the hydroxyl group, a strong C=O stretch for the ester carbonyl, and various C-O, C-N, C=C, and C-H vibrations that confirm the presence of the ester and the substituted pyridine ring. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Broad, Medium-Strong
Aromatic C-HC-H Stretch3000-3100Medium-Weak
Aliphatic C-H (tert-butyl)C-H Stretch2850-2980Medium-Strong
Ester (C=O)C=O Stretch1710-1740Strong
Aromatic RingC=C and C=N Stretch1450-1600Medium-Weak (multiple bands)
Ester (C-O)C-O Stretch1150-1250Strong

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

Gas Chromatography (GC) can be used to assess the purity and volatility of this compound. However, due to the presence of the polar hydroxyl group, the compound may exhibit poor peak shape or thermal instability. To overcome this, derivatization, such as converting the hydroxyl group to a less polar silyl ether, is often employed to increase volatility and improve chromatographic performance. sigmaaldrich.com The purity is determined by the relative area of the peak corresponding to the derivatized compound.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the purity analysis of this compound. A reversed-phase method, typically using a C18 column, is effective for separating the compound from starting materials and by-products. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection by UV-Vis spectroscopy is appropriate due to the UV absorbance of the pyridine ring. Purity is calculated from the peak area percentage in the resulting chromatogram. researchgate.net

Interactive Data Table: Typical HPLC Conditions for Purity Analysis
Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at ~275 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. nih.gov This technique requires the formation of a suitable single crystal of this compound. The analysis of the resulting diffraction pattern yields a three-dimensional model of the molecule, confirming its connectivity and conformation. researchgate.net Furthermore, it provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing arrangement. nih.gov

Computational and Theoretical Investigations of Tert Butyl 3 Hydroxypicolinate and Its Reactivity

Quantum Chemical Methods (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like tert-butyl 3-hydroxypicolinate (B15391739). nih.govsioc-journal.cn DFT calculations, using functionals such as B3LYP and M06-2X with various basis sets (e.g., 6-31G*, 6-311++G**), can determine optimized geometries, electronic properties, and thermodynamic parameters. sioc-journal.cnmdpi.comnih.gov

For instance, studies on related hydroxypyridine and quinoline (B57606) derivatives have successfully used DFT to analyze their planar structures and the influence of intramolecular hydrogen bonds on their configurations and properties. sioc-journal.cnnih.gov The choice of functional and basis set is crucial, as different combinations can yield varying results for properties like tautomeric stability. For example, in the study of 2-hydroxypyridine (B17775)/2-pyridone tautomerization, the M062X and CCSD methods predicted the preference for the 2-hydroxypyridine form, while the B3LYP functional favored the 2-pyridone form. mdpi.comnih.gov

The electronic properties that can be elucidated include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The locations of these frontier orbitals are key indicators of the most probable sites for electrophilic and nucleophilic attack, respectively, thus providing insights into the molecule's reactivity. nih.govnih.gov Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate electronic spectra and predict the nature of electronic transitions, such as π→π* transitions. sioc-journal.cn

Table 1: Comparison of DFT Functionals for Tautomer Preference in 2-Hydroxypyridine/2-Pyridone System

DFT FunctionalBasis SetPredicted Favored TautomerEnergy Difference (kJ/mol)
M062X6-311++G 2-Hydroxypyridine5-9
CCSD6-311++G2-Hydroxypyridine5-9
B3LYP6-311++G**2-Pyridone1-3
CAM-B3LYPaug-cc-pvdzMixed ResultsVaried
ωB97XDaug-cc-pvdzMixed ResultsVaried

Data sourced from multiple computational studies. mdpi.comnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating reaction mechanisms and analyzing the transition states of reactions involving tert-butyl 3-hydroxypicolinate and similar compounds. For example, the hydrolysis of tert-butyl chloride, a reaction sharing the tert-butyl group, is a classic example of an SN1 reaction mechanism. libretexts.orgyoutube.com This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.orgic.ac.uk The rate-determining step is the initial ionization of the alkyl halide. libretexts.org

Transition state theory, combined with computational methods, allows for the calculation of activation energies and the characterization of transition state structures. youtube.comyoutube.com For the tautomerization of 2-hydroxypyridine, an intramolecular 1,3-proton shift was found to have a high activation energy, while an intermolecular process involving a dimer had a significantly lower energy barrier. nih.govresearchgate.net

In the context of phosphoryl transfer reactions catalyzed by enzymes like alkaline phosphatase, transition state analysis has been used to compare enzymatic and solution-phase reactions. nih.gov Such studies can reveal whether the enzyme alters the transition state structure to achieve its catalytic rate enhancement. nih.gov For phosphate (B84403) diester hydrolysis, it was found that the enzyme active site recognizes and stabilizes a transition state similar to that in aqueous solution rather than altering its structure. nih.gov

Conformational Analysis and Tautomerism Studies (e.g., of related 2-hydroxypyridine systems)

The conformational landscape and tautomeric equilibria of hydroxypyridine systems, which are structurally related to this compound, have been extensively studied using computational methods. nih.gov The 2-hydroxypyridine/2-pyridone system is a classic model for tautomerism. mdpi.comnih.govrsc.org Computational studies have shown that the relative stability of the tautomers is sensitive to the theoretical method employed and the surrounding environment (gas phase vs. solvent). mdpi.comnih.gov

For example, in the gas phase, some high-level calculations (M062X, CCSD) predict 2-hydroxypyridine to be more stable, which is attributed to minimal steric hindrance and electrostatic repulsion. mdpi.comnih.gov In contrast, other methods (B3LYP) and condensed phases often favor the 2-pyridone form. mdpi.comnih.govresearchgate.net The energy difference between the tautomers is generally small, making it a challenging system for theoretical predictions. nih.gov

Similar investigations have been performed on 3-hydroxyisoquinolines and 3-pyridone/3-hydroxypyridine (B118123) systems. rsc.orgrsc.org In these cases, the solvent polarity plays a significant role in shifting the equilibrium. For instance, 3-hydroxyisoquinolines exist predominantly as the lactim (hydroxy) tautomer in non-hydroxylic solvents and as the lactam (pyridone) tautomer in water. rsc.org The inclusion in cyclodextrin (B1172386) cavities, which provide a hydrophobic environment, can also shift the equilibrium towards the less polar enol tautomer. rsc.org Theoretical calculations can model these solvent effects and help interpret experimental observations. rsc.org

Modeling of Ligand-Metal Interactions in Coordination Complexes

This compound can act as a ligand, forming coordination complexes with various metal ions. Computational modeling is a valuable tool for understanding the nature of these ligand-metal interactions. nih.govmdpi.com Such models can predict the geometry of the coordination sphere, the strength of the metal-ligand bonds, and the electronic properties of the resulting complex. nih.gov

Model complexes are often used to elucidate detailed metal-ligand interactions at an atomic level, which can be challenging to achieve with larger biological systems. nih.gov For example, studies on Ni(II) and Co(II) complexes with picolinic acid and its isosteres have provided insights into the metal-binding capabilities of these ligands. nih.gov

Machine learning potentials trained on quantum mechanical data are emerging as a computationally efficient approach to model dynamic processes like ligand exchange in metal complexes in solution. chemrxiv.orgresearchgate.net These methods can accurately reproduce equilibrium structures and free energy barriers for ligand exchange, paving the way for modeling larger and more complex systems. chemrxiv.orgresearchgate.net DFT calculations can also support these models by providing detailed information on the electronic structure and bonding within the coordination sphere. illinois.edu The stability of metal complexes is often attributed to factors like the chelate effect and the steric bulk of the ligands. illinois.edu

Emerging Research Directions and Future Prospects in the Chemistry of Tert Butyl 3 Hydroxypicolinate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tert-butyl 3-hydroxypicolinate (B15391739) involves two primary stages: the formation of the 3-hydroxypicolinic acid core and its subsequent esterification. Research is increasingly focused on developing sustainable and efficient methods for both steps.

Synthesis of the Pyridine (B92270) Carboxylic Acid Core: Traditional methods for the oxidation of pyridine derivatives often involved harsh reagents. google.com Modern approaches are shifting towards more environmentally benign and cost-effective processes suitable for large-scale production. google.com Key developments include:

Vapor-Phase Catalytic Oxidation: The oxidation of alkylpyridines (like 3-picoline) using oxygen in the presence of water and a solid oxidation catalyst is a prominent method. google.com Vanadia-based catalysts, sometimes combined with additives like boron or selenium compounds, are used to produce the corresponding pyridine carboxylic acid in the vapor phase. google.comgoogle.com

Liquid-Phase Oxidation: Processes using nitric acid in a sulfuric acid medium or sulfuric acid at high temperatures with a catalyst have been historically used. google.com However, newer methods aim to improve yield and reduce hazardous byproducts.

Esterification with tert-Butanol (B103910): The formation of a tert-butyl ester is challenging due to the steric bulk of the tert-butyl group. Direct esterification requires specific strategies to overcome this hurdle.

Acid-Catalyzed Esterification: While commonly used for simpler alcohols like methanol (B129727) or ethanol (B145695), direct acid-catalyzed esterification with tert-butanol can be inefficient. google.com

Alternative Esterification Protocols: Research into the esterification of various carboxylic acids with tert-butyl alcohol has identified effective reagents and catalysts. Methods using 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite as a base have shown success for various acids. researchgate.net Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can convert carboxylic acids into their tert-butyl esters in high yields. organic-chemistry.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Synthetic Methodologies for tert-Butyl 3-Hydroxypicolinate and its Precursor

Reaction Stage Method Reagents & Conditions Sustainability Aspect
Precursor Synthesis Vapor-Phase Oxidation Alkylpyridine, O₂, H₂O, Vanadia-based catalyst Avoids harsh liquid-phase oxidants
(3-Hydroxypicolinic Acid) Liquid-Phase Oxidation Quinoline (B57606), H₂SO₄, Perchloric Acid, Selenium catalyst High yield but uses strong acids google.com
Esterification In-situ Benzotriazole Ester Formation Carboxylic acid, HOBt, EDC, then tert-butanol, DMAP Effective for sterically hindered alcohols researchgate.net

This table is generated based on general methodologies for pyridine carboxylic acid synthesis and tert-butylation, which are applicable to the target compound.

Exploration of New Catalytic Applications for its Transformations

The functional groups of this compound offer multiple sites for chemical transformation. The tert-butyl ester, while often considered a protecting group, can be transformed to facilitate subsequent reactions. This conversion essentially uses the ester as a precursor to a more reactive species.

Recent research has demonstrated efficient, one-pot methods for the conversion of tert-butyl esters into other esters (transesterification) and amides. researchgate.net These transformations proceed through the in-situ formation of an acid chloride intermediate.

Phosphorus Trichloride (B1173362) (PCl₃) Mediated Transformation: A protocol using PCl₃ allows for the conversion of tert-butyl esters into a variety of other esters and amides in good to excellent yields. This method is notable for its operational simplicity and effectiveness in gram-scale reactions. researchgate.net

Thionyl Chloride (SOCl₂) Mediated Transformation: The reaction of tert-butyl esters with thionyl chloride at room temperature selectively produces acid chlorides in very high yields, while other common esters (methyl, ethyl, benzyl) remain unreactive under the same conditions. organic-chemistry.org

These methods effectively activate the carboxyl group, allowing the tert-butyl picolinate (B1231196) scaffold to be coupled with a wide range of nucleophiles, such as alcohols and amines, expanding its synthetic utility.

Table 2: Reagent-Mediated Transformations of the tert-Butyl Ester Group

Reagent Intermediate Subsequent Reaction Key Advantage Reference
PCl₃ Acid Chloride (in situ) Transesterification, Aminolysis One-pot procedure, good for scale-up researchgate.net

This table outlines transformations of the tert-butyl ester functional group, a key application for the compound.

Expansion of its Role as a Versatile Building Block for Diverse Chemical Structures

Chemical building blocks are essential starting materials used to construct more complex molecules, playing a critical role in fields like drug discovery and materials science. cymitquimica.com this compound, along with its halogenated derivatives like tert-butyl 3-bromo-5-hydroxypicolinate and tert-butyl 3-fluoro-5-hydroxypicolinate, are commercially available, indicating their use as foundational components in multi-step syntheses. chemsrc.combldpharm.comnih.gov

The versatility of this compound as a building block stems from its three distinct functional handles:

The Pyridine Nitrogen: Can be alkylated or oxidized and influences the electronic properties of the ring.

The Hydroxyl Group: Can be acylated, alkylated, or converted into a leaving group for nucleophilic substitution reactions.

The tert-Butyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides and other esters via an acid chloride intermediate. organic-chemistry.orgresearchgate.net

This multi-functionality allows for selective and sequential modification, making it a valuable scaffold for creating diverse molecular architectures. Functionalized pyridine rings are prevalent in many pharmaceutical agents, and building blocks like this are crucial for exploring new chemical space in drug discovery programs. whiterose.ac.uk

Integration with Flow Chemistry and Process Intensification Strategies

Modern chemical manufacturing increasingly relies on process intensification, including the use of continuous flow chemistry, to improve efficiency, safety, and scalability. beilstein-journals.orgnih.gov While specific studies on the flow synthesis of this compound are not widely published, the principles of flow chemistry are highly applicable to its production and subsequent transformations.

Advantages of Flow Chemistry:

Enhanced Safety: Allows for the safe handling of hazardous reagents and intermediates by minimizing the volume of reactive material at any given time. nih.gov

Improved Efficiency: Reduces reaction times significantly compared to batch processes, sometimes from many hours to mere minutes. mdpi.com

Scalability: Scaling up production is more straightforward than in batch processing, often by running the flow reactor for longer periods. hionchemistry.com

Application to Pyridine Carboxylic Acid Synthesis: Process intensification strategies are already being explored for the synthesis of pyridine carboxylic acids.

Advanced Reactor Design: The use of multi-layered packing of catalysts in fixed-bed reactors for vapor-phase oxidation represents a form of process intensification. google.com

Integrated Separation: Reactive extraction has been studied as an intensified method to separate pyridine carboxylic acids from dilute aqueous solutions, such as fermentation broths, which can streamline downstream processing. acs.orgacs.org

The integration of these strategies—from the flow synthesis of the 3-hydroxypicolinic acid precursor to its continuous esterification and subsequent modification—represents a significant future direction. Such an approach could lead to a more sustainable, efficient, and cost-effective manufacturing process for this compound and the complex molecules derived from it. rudn.ru

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl 3-hydroxypicolinate to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent choice (e.g., polar aprotic solvents for SN2 mechanisms), and stoichiometry of reagents. Catalysts like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency. Purification via column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures is recommended to isolate the product from byproducts such as unreacted picolinic acid or tert-butyl alcohol derivatives. Monitoring reaction progress with TLC or HPLC ensures intermediate control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ester linkage (e.g., tert-butyl group at δ ~1.4 ppm and aromatic protons from the picolinate moiety). 1^1H-13^{13}C HSQC/HMBC correlations resolve stereochemical ambiguities.
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O stretch) and ~3400 cm1^{-1} (hydroxyl group) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular ion peaks and fragmentation patterns.
    Low-temperature NMR (as in ) can resolve dynamic conformational changes in solution .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

  • Methodological Answer : Common impurities include residual starting materials (e.g., 3-hydroxypicolinic acid), tert-butyl alcohol, and di-ester byproducts. These can be identified via:

  • HPLC-PDA : Retention time comparison with standards.
  • GC-MS : Volatile impurities like tert-butyl alcohol.
  • NMR : Detection of unexpected proton environments (e.g., unesterified hydroxyl groups).
    Recrystallization in non-polar solvents or preparative TLC effectively removes polar impurities .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky tert-butyl group creates steric hindrance, reducing accessibility to the ester carbonyl carbon. Kinetic studies under varying nucleophile concentrations (e.g., using amines or thiols) can quantify reaction rates. Computational modeling (DFT) predicts transition-state geometries and energy barriers, while X-ray crystallography (as in ) reveals spatial arrangements of the tert-butyl group in solid-state conformers .

Q. What are the primary degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Hydrolysis is pH-dependent:

  • Acidic Conditions : Protonation of the ester oxygen accelerates cleavage to 3-hydroxypicolinic acid and tert-butanol.
  • Basic Conditions : Nucleophilic attack by hydroxide ions on the carbonyl carbon.
    Stability studies using accelerated degradation (e.g., 40°C/75% RH) with HPLC monitoring quantify degradation products. Activation energy (EaE_a) calculations via Arrhenius plots predict shelf-life under storage conditions .

Q. How can computational methods like DFT be utilized to predict the conformational stability of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model potential conformers, comparing axial vs. equatorial tert-butyl orientations. Solvent effects are incorporated using implicit models (e.g., PCM for water or DMSO). Comparing computed NMR chemical shifts with experimental data validates predicted conformations. Dynamic NMR studies at low temperatures (as in ) experimentally corroborate computational findings .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/mist.
  • Static Control : Ground equipment and use non-sparking tools (e.g., brass scoops) to prevent ignition (critical for tert-butyl derivatives, as in ).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems .

Data Contradiction Analysis

  • Example : Conflicting reports on tert-butyl group orientation (axial vs. equatorial) in solution vs. solid state ( ).
    • Resolution : Combine experimental (low-temperature NMR, X-ray) and computational (DFT with explicit solvent models) methods to reconcile discrepancies. Solvent polarity and hydrogen bonding may stabilize equatorial conformers in solution, while steric effects dominate in the solid state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.